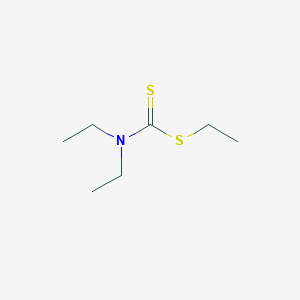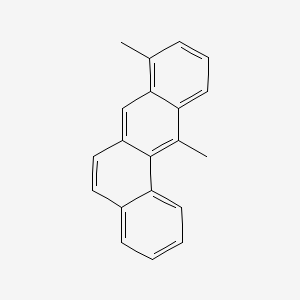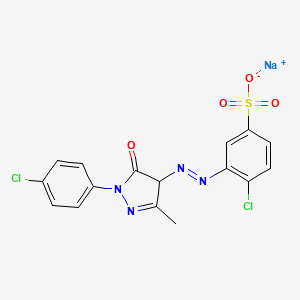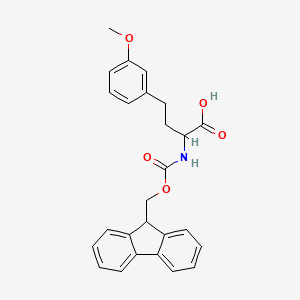![molecular formula C10H16 B13821842 Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
Tricyclo[3.3.2.02,4]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.3.2.02,4]decane is an organic compound with the molecular formula C10H16. It is classified as a hydrocarbon and is known for its unique three-dimensional cage-like structure. This compound is a member of the tricyclic hydrocarbons family, which are characterized by their rigid and compact molecular frameworks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.2.02,4]decane typically involves multiple steps, including key reactions such as the Diels-Alder reaction and Conia-ene reaction. One common synthetic route starts with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to shape a five-membered ring, ultimately leading to the this compound framework .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. Catalysts such as aluminum chloride absorbed on substrates like silicon dioxide or zeolites are often used to facilitate the interconversion of isomers, with a preference for forming the exo isomer as the major product .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[3.3.2.02,4]decane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aluminum chloride, potassium permanganate, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols. Substitution reactions can result in a variety of substituted this compound derivatives .
Applications De Recherche Scientifique
Tricyclo[3.3.2.02,4]decane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.
Biology: The compound’s rigid framework is useful in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of high-energy-density fuels and materials due to its stable and compact structure
Mécanisme D'action
The mechanism of action of Tricyclo[3.3.2.02,4]decane involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the modulation of enzyme activity or receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[5.2.1.02,6]decane: This compound is another tricyclic hydrocarbon with a different carbon framework, often used in the synthesis of high-energy-density fuels.
Uniqueness
Tricyclo[3.3.2.02,4]decane is unique due to its specific three-dimensional structure, which imparts distinct chemical and physical properties. Its rigidity and stability make it a valuable compound for various scientific and industrial applications, setting it apart from other tricyclic hydrocarbons .
Propriétés
Formule moléculaire |
C10H16 |
|---|---|
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
tricyclo[3.3.2.02,4]decane |
InChI |
InChI=1S/C10H16/c1-2-7-4-5-8(3-1)10-6-9(7)10/h7-10H,1-6H2 |
Clé InChI |
VVHCCYBFDANGIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)C3C2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)




![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)



![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
